molecular formula C15H22N2O5S2 B2938117 2-(4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)phenoxy)acetamide CAS No. 2034453-53-5

2-(4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2938117
CAS No.: 2034453-53-5
M. Wt: 374.47
InChI Key: NTRSFXKTNRYRQS-UHFFFAOYSA-N
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Description

2-(4-(N-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)phenoxy)acetamide is a synthetic specialty chemical offered for research and development purposes. This compound features a unique molecular architecture, combining a sulfamoylphenoxyacetamide group with a 4-methoxytetrahydro-2H-thiopyran moiety. The thiopyran scaffold is of significant interest in medicinal chemistry; for instance, structurally related compounds containing the tetrahydro-2H-thiopyran ring have been investigated for their potential to interact with neurological targets, such as the GABAA receptor . The integration of a sulfonamide group further enhances the molecule's potential as a key intermediate or pharmacophore in drug discovery. Sulfonamides are well-known for their ability to act as enzyme inhibitors, particularly against carbonic anhydrases, and are frequently utilized in the design of new therapeutic agents. Researchers may find this compound valuable for exploring new chemical entities in programs targeting central nervous system (CNS) disorders, metabolic diseases, or for general pharmaceutical screening. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[4-[(4-methoxythian-4-yl)methylsulfamoyl]phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S2/c1-21-15(6-8-23-9-7-15)11-17-24(19,20)13-4-2-12(3-5-13)22-10-14(16)18/h2-5,17H,6-11H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRSFXKTNRYRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O5SC_{17}H_{22}N_{2}O_{5}S, with a molecular weight of approximately 378.44 g/mol. The compound features a methoxytetrahydrothiopyran moiety, which is linked to a sulfamoyl group and a phenoxyacetic acid derivative.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity. For instance, structural modifications in related compounds have shown improved antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer . The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of specific enzymes. It is suggested that it may interact with α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby reducing glucose absorption. This property could make it relevant in the management of diabetes and obesity.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have demonstrated efficacy against a range of bacterial and fungal pathogens, indicating potential therapeutic applications in infectious diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The sulfamoyl group may enhance binding affinity to target enzymes, inhibiting their activity.
  • Cellular Pathways : By modulating key signaling pathways involved in cell proliferation and apoptosis, the compound can exert its anticancer effects.
  • Antimicrobial Mechanism : The structural components may disrupt microbial cell membranes or inhibit essential metabolic processes.

Case Studies

Several studies have explored the biological activity of related compounds:

StudyFindings
Identified anticancer activity through tubulin inhibition in modified thiazole derivatives.
Demonstrated antimicrobial effects against Gram-positive and Gram-negative bacteria.
Investigated the compound's potential as a phosphodiesterase inhibitor, relevant for neurodegenerative diseases.

Comparison with Similar Compounds

Structural Analogues with Benzimidazole Cores

Several benzimidazole-based compounds share the sulfamoyl-phenoxy-acetamide backbone but differ in substituents:

  • 3x, 3y (Molecules 2009) : These isomers (5-methoxy vs. 6-methoxy on benzimidazole) exhibit nearly identical $^1$H-NMR profiles except for aromatic proton shifts (δ 7.36–8.21), reflecting positional isomerism. Their synthesis yields (73–87%) highlight the efficiency of sulfinyl group introduction .

Table 1: Key Benzimidazole Derivatives

Compound Substituents Yield (%) Melting Point (°C) Notable $^1$H-NMR Shifts (δ)
3x 5-methoxy, 3,5-dimethylpyridyl 73 N/A 3.35 (s, OCH$_3$), 8.06 (d, ArH)
3y 6-methoxy, 3,5-dimethylpyridyl 73 N/A 3.74 (s, OCH$_3$), 7.68–7.88 (m)
3z Trifluoroethoxy-pyridyl 79 N/A 4.65 (s, CH$_2$), 7.46 (d, ArH)
3aa 3-Methoxypropoxy-pyridyl 72 N/A 3.53–3.56 (t, OCH$_2$), 6.68 (d, ArH)

Pyrimidinyl and Pyridyl Sulfamoyl Acetamides

  • The absence of the phenoxy linker may limit conformational flexibility .
  • N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide (): The propanoylphenoxy group introduces a ketone, increasing electrophilicity compared to the target compound’s methoxy group. This modification could influence metabolic stability .

Tetrahydrothiopyran/Tetrahydropyran Derivatives

  • 2-((4-Fluorophenyl)thio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide () : The fluorophenylthio group enhances electronegativity, while the tetrahydropyran ring mimics the thiopyran’s cyclic ether structure. Molecular weight (389.5 g/mol) is lower than the target compound, suggesting improved bioavailability .
  • 2-(4-Methoxy-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide () : The methoxyindolyl substituent introduces aromatic nitrogen, likely enhancing π-π stacking interactions. Higher molecular weight (408.5 g/mol) may reduce solubility .

Hydrazono-Acetamide Derivatives

  • (E)-2-(4-((2-Isonicotinoylhydrazono)methyl)phenoxy)-N-(4-nitrophenyl)acetamide (3o, ): The nitrophenyl group increases electron-withdrawing effects, shifting $^13$C-NMR peaks (e.g., carbonyl C=O at δ 168–170) compared to the target compound’s methoxy group. Higher melting points (255–258°C) suggest stronger crystal packing .

Key Findings and Implications

  • Structural Flexibility : The thiopyran ring in the target compound provides a balance between lipophilicity and conformational rigidity, unlike benzimidazole derivatives, which rely on planar aromatic systems .
  • Substituent Effects : Electron-donating groups (e.g., methoxy) improve solubility, while bulky substituents (e.g., trifluoroethoxy) enhance target specificity but may reduce metabolic clearance .
  • Synthetic Yields: Benzimidazole derivatives show moderate-to-high yields (72–87%), whereas hydrazono-acetamides achieve higher yields (80–85%) due to stable intermediates .

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